N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide

Catalog No.
S2915245
CAS No.
898441-62-8
M.F
C21H26N2O4
M. Wt
370.449
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoqui...

CAS Number

898441-62-8

Product Name

N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide

IUPAC Name

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N,N-diethylacetamide

Molecular Formula

C21H26N2O4

Molecular Weight

370.449

InChI

InChI=1S/C21H26N2O4/c1-3-23(4-2)21(25)15-27-20-14-26-18(11-19(20)24)13-22-10-9-16-7-5-6-8-17(16)12-22/h5-8,11,14H,3-4,9-10,12-13,15H2,1-2H3

InChI Key

IFZUQOCNRMGQMK-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C3C2

solubility

not available

Antifungal Applications

Scientific Field: Phytopathology Summary of Application: Compounds similar to the one , specifically 2-aryl-3,4-dihydroisoquinolin-2-ium compounds, have been studied for their antifungal properties. They have shown definite activities in vitro against several phytopathogenic fungi and a broad antifungal spectrum . Methods of Application: The compounds were evaluated for bioactivity against seven phytopathogenic fungi using the mycelial growth rate method . Results: Almost all the compounds showed definite activities in vitro against each of the test fungi at 50 μg/mL. In most cases, the mono-halogenated compounds exhibited excellent activities superior to the QBAs sanguinarine and chelerythrine .

Free-Radical Scavenging

Scientific Field: Biochemistry Summary of Application: 3,4-dihydroisoquinoline derivatives have been synthesized and tested for their free-radical scavenging activity using various assays . Methods of Application: The compounds were tested for their free-radical scavenging activity using 2,2-diphenyl-1-picrylhydrazyl radical (DPPH · ), 2,2’-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) radical (ABTS ·+ ), superoxide anion radical (O 2·−) and nitric oxide radical ( · NO) assays . Results: Almost each of newly synthesized compounds exhibited radical scavenging capabilities .

Antitumor Applications

Scientific Field: Oncology Summary of Application: Compounds similar to the one you mentioned, specifically 4-aminoquinazoline derivatives, have been synthesized and tested for their potential antitumor activity against the MKN45 cell line . Methods of Application: The compounds were synthesized through a four-step process and their structures were characterized by IR and 1H NMR spectra, element analysis, and single crystal X-ray diffraction . Results: Most of the products showed potential antitumor activity against the MKN45 cell line. Two compounds exhibited significant inhibitory activity higher than that of Gefitinib used as the positive control .

Energy Dispersive X-ray Spectrometry

Scientific Field: Material Science Summary of Application: The compound’s name, F2617-1000, is associated with ASTM F2617, a standard test method for identification and quantification of certain elements in polymeric materials using Energy Dispersive X-ray Spectrometry . Methods of Application: The method involves the use of an X-ray fluorescence spectrometer, such as the Epsilon 1, to analyze the elemental composition of a sample . Results: The method is used to ensure compliance with various industry standards and regulations, such as RoHS-3 for electronics and CPSIA for many consumer goods .

Translational Research

Scientific Field: Biomedical Research Summary of Application: The Stellar MS, which is associated with the compound’s name HMS1657G04, powers translational research. It streamlines the verification of proteins and metabolites of clinical interest . Methods of Application: The Stellar MS is used in conjunction with other instruments and software platforms to create workflows for translational research . Results: The Stellar MS enables researchers to make breakthrough discoveries more efficiently, ultimately improving human health .

Ion Transport Control

Scientific Field: Sustainable Energy Summary of Application: Researchers have probed the transit of cations across a nanopore membrane for the generation of osmotic energy . Methods of Application: The team controlled the passage of cations across the membrane using a voltage applied to a gate electrode . Results: This control allowed the cation-selective transport to be tuned from essentially zero to complete cation selectivity, leading to a six-fold increase in the osmotic energy efficiency .

N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a complex organic compound characterized by its unique structure, which includes a tetrahydroisoquinoline moiety and a pyran ring. This compound is notable for its potential pharmacological applications due to the presence of multiple functional groups that may interact with biological targets.

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.
  • Work in a well-ventilated fume hood.
  • Consult with a qualified chemist for proper handling procedures.
, including:

  • Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding acid and amine.
  • Oxidation: The tetrahydroisoquinoline structure may be oxidized to form more reactive intermediates or derivatives.
  • Substitution Reactions: The presence of the ether and acetamide functionalities allows for nucleophilic substitution reactions, potentially modifying the compound's properties.

Preliminary studies suggest that N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide may exhibit various biological activities. These include:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against certain bacterial strains.
  • Cytotoxic Effects: There is potential for this compound to induce apoptosis in cancer cell lines, although specific studies are needed to confirm this activity.
  • Neuroprotective Effects: Given its structural similarity to known neuroprotective agents, it may offer protective effects against neurodegenerative diseases.

The synthesis of N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide typically involves several steps:

  • Formation of the Pyran Ring: This can be achieved through cyclization reactions involving appropriate precursors such as aldehydes and ketones.
  • Synthesis of Tetrahydroisoquinoline Derivative: This step often involves the use of starting materials like phenethylamine derivatives followed by cyclization.
  • Coupling Reaction: The final product is obtained by coupling the pyran derivative with the tetrahydroisoquinoline moiety in the presence of a coupling agent.

N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide has potential applications in various fields:

  • Pharmaceuticals: It could serve as a lead compound for developing new therapeutic agents targeting bacterial infections or cancer.
  • Chemical Biology: The compound may be useful in studying biological pathways due to its ability to interact with specific proteins or enzymes.
  • Material Science: Its unique chemical structure might allow it to be used in developing new materials with specific properties.

Interaction studies involving N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide are crucial for understanding its biological effects. These studies may include:

  • Binding Affinity Studies: Assessing how well the compound binds to various receptors or enzymes.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular functions.
  • Mechanistic Studies: Exploring how the compound exerts its biological effects at the molecular level.

N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide shares structural similarities with several other compounds:

Compound NameStructureUnique Features
N,N-Diethyl-N-(1-methylpyrrolidinyl)acetamideContains a pyrrolidine ringKnown for analgesic properties
1-(Tetrahydroisoquinolinyl)-N,N-diethylacetamideSimilar isoquinoline structureExhibits neuroprotective effects
4-Oxo-N,N-diethylpiperidineacetamideContains a piperidine ringPotentially acts as an antidepressant

Uniqueness

What distinguishes N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide from these compounds is its specific combination of a tetrahydroisoquinoline and pyran moiety along with an acetamide functional group. This unique structural arrangement may confer distinct chemical reactivity and biological activity that could be explored for therapeutic applications.

XLogP3

1.9

Dates

Last modified: 08-17-2023

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